molecular formula C17H19NO5 B2666111 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1638708-95-8

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2666111
CAS No.: 1638708-95-8
M. Wt: 317.341
InChI Key: NVADAPCJYXPYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic ester-amide hybrid compound characterized by a furan-2-ylmethylamino group, a 2-oxoethyl linker, and a 4-ethoxyphenylacetate moiety. Its molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 344.36 g/mol. The compound’s structure combines aromatic (4-ethoxyphenyl), heterocyclic (furan), and peptidomimetic (amide-ester) functionalities, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-21-14-7-5-13(6-8-14)10-17(20)23-12-16(19)18-11-15-4-3-9-22-15/h3-9H,2,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVADAPCJYXPYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive amination conditions.

    Esterification: The furan-2-ylmethylamine is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The furan ring and the ester linkage play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name & CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups Reference(s)
Target Compound C₁₈H₂₀N₂O₅ 344.36 4-ethoxyphenyl, furan-2-ylmethyl Amide, ester -
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoate (437726-10-8) C₂₂H₂₀FN₃O₆S 497.47 4-fluorophenylsulfamoyl, methyl Sulfonamide, amide, ester
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate (132589-78-7) C₁₈H₁₈O₅ 314.33 4-methoxyphenyl (×2) Ester, ketone
Ethyl (4-ethoxyphenyl)aminoacetate (52649-02-2) C₁₂H₁₅NO₄ 237.25 4-ethoxyphenyl Oxoacetate, ester
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)amino)-2-oxoethyl 2-(naphtho[2,1-b]furan-1-yl)acetate (1771) C₂₄H₁₈N₄O₅ 466.43 Naphthofuran, oxadiazole Oxadiazole, ester, amide

Substituent Effects on Properties

Aromatic Ring Modifications 4-Ethoxy vs. 4-Fluorophenylsulfamoyl (CAS 437726-10-8): Introduces electron-withdrawing fluorine and sulfonamide groups, improving solubility and metabolic stability .

Heterocyclic Components

  • Furan vs. Oxadiazole : The furan ring (target compound) contributes π-π stacking interactions, while oxadiazole (e.g., compound 1771) enhances rigidity and hydrogen-bonding capacity .

Linker Variations

  • Amide-Ester vs. Oxoacetate : The amide-ester linkage in the target compound offers hydrolytic stability compared to oxoacetate derivatives (e.g., CAS 52649-02-2), which may degrade faster in vivo .

Biological Activity

The compound 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a member of the class of chemical compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₁₆N₂O₄
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1142204-68-9

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with furan rings have been shown to possess Minimum Inhibitory Concentration (MIC) values ranging from 2.33 to 156.47 µM against E. coli and other pathogens .

Antifungal Activity

In addition to antibacterial effects, the compound's derivatives have shown antifungal activity against strains like Candida albicans and Fusarium oxysporum. The MIC values for these activities ranged from 16.69 to 78.23 µM, indicating a potential role in treating fungal infections .

The biological activity of this compound can be attributed to its ability to interact with cellular targets, disrupting critical processes in microbial cells. The presence of electron-donating or withdrawing groups on the aromatic rings enhances the compound's interaction with microbial enzymes, leading to increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the furan and phenyl rings significantly influence the biological activity of this compound. For example:

  • Electron-withdrawing groups tend to enhance antibacterial activity.
  • Hydroxyl substitutions on phenyl rings improve inhibitory actions against specific bacterial strains .

Case Studies

  • Antibacterial Efficacy : A case study involving a series of furan derivatives revealed that compounds similar to this compound exhibited potent antibacterial properties against Staphylococcus aureus and Escherichia coli with varying MIC values based on structural modifications .
  • Antifungal Studies : Another study focused on the antifungal potential of furan-containing compounds demonstrated effective inhibition against Candida albicans, suggesting that these compounds could be developed into therapeutic agents for fungal infections .

Data Summary

Biological ActivityTarget OrganismsMIC Range (µM)
AntibacterialE. coli, S. aureus2.33 - 156.47
AntifungalC. albicans, F. oxysporum16.69 - 78.23

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.